molecular formula C14H23NO6 B558622 Boc-asp(ocpent)-OH CAS No. 71447-58-0

Boc-asp(ocpent)-OH

Cat. No. B558622
CAS RN: 71447-58-0
M. Wt: 301.34 g/mol
InChI Key: KZNUOIDFRKKMRF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-asp(ocpent)-OH” is a derivative of aspartic acid . The “Boc” in its name refers to the tert-butyloxycarbonyl (Boc) group, which is used as the Nα-amino protecting group in peptide synthesis .


Synthesis Analysis

The synthesis of dipeptide systems, such as “Boc-asp(ocpent)-OH”, can be achieved through a TiCl4-assisted condensation reaction . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnishes the corresponding dipeptides with high yields and diastereoselectivity . Another method involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .


Molecular Structure Analysis

The molecular structure of “Boc-asp(ocpent)-OH” is characterized by the presence of the Boc group, which is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The chemical reactions involving “Boc-asp(ocpent)-OH” primarily involve the formation of the peptide bond . The use of titanium tetrachloride as a condensing agent has been shown to be successful for the synthesis of dipeptide systems .


Physical And Chemical Properties Analysis

“Boc-asp(ocpent)-OH” has a molecular weight of 301.34 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 301.15253745 g/mol . It has a topological polar surface area of 102 Ų .

Scientific Research Applications

Peptide Synthesis and Modifications

Boc-asp(ocpent)-OH, as a protected amino acid derivative, is primarily used in the synthesis of peptides. The protective group (Boc) is employed to prevent unintended reactions during peptide synthesis. For instance, in the study of the synthesis of protected hexapeptide sequences of human fibrinopeptide-A, Boc-asp(ocpent)-OH was utilized to ensure selective reaction processes (Channabasavaiah & Sivanandaiah, 1973). Similarly, the synthesis of partially protected heptapeptide corresponding to bovine pancreatic ribonuclease was carried out using a protective scheme involving Boc-based protection (Hoogerhout, Schattenkerk, & Kerling, 2010).

Amide Group Hydrolysis

In the research of amide group hydrolysis in Asn/Gln-containing peptides, Boc-asp(ocpent)-OH and related compounds were saponified to yield Asp/Glu-containing peptides. This study highlighted the chemical transformations and intermediate formations during the hydrolysis process, showcasing the significance of Boc-asp(ocpent)-OH in understanding peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).

Solid Phase-Mediated Cyclization

The solid-phase synthesis of cyclic peptides, which is crucial in drug development and biochemical studies, involves Boc-asp(ocpent)-OH. It was observed that using Boc-based protection schemes can lead to epimerization, which is a significant consideration in the synthesis process. This research aids in understanding the challenges and solutions in peptide cyclization (Valero, Giralt, & Andreu, 1996).

Catalytic Activity in Hydrolysis

In the study of catalytic activities of peptides, Boc-asp(ocpent)-OH derivatives were used to investigate the hydrolysis of p-nitrophenyl acetate. This research provides insights into the catalytic roles of peptides and the influence of specific amino acid sequences on these activities (Nishi, Morishige, Tsutsumi, & Nakajima, 1983).

Synthesis of Phosphorylated Peptides

Boc-asp(ocpent)-OH has been used in the synthesis of phosphorylated peptides, which are essential in studying protein function and signaling pathways. The synthesis of Boc-Abu(PO3Me2)-OH from Boc-asp(ocpent)-OH demonstrates the versatility of this compound in creating complex phosphorylated peptides (Tong, Perich, & Johns, 1992).

Mechanism of Action

Target of Action

Boc-asp(ocpent)-OH, also known as tert-butyloxycarbonyl-L-aspartic acid, is primarily used as a protective group in peptide synthesis . Its primary targets are the amino groups in peptide chains, where it serves to protect these groups during the synthesis process .

Mode of Action

The Boc group in Boc-asp(ocpent)-OH acts as a protective group for the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . This allows for the controlled synthesis of peptides, as the Boc group can be selectively removed when desired, allowing for the addition of the next amino acid in the peptide chain .

Biochemical Pathways

The use of Boc-asp(ocpent)-OH in peptide synthesis impacts the biochemical pathways involved in protein synthesis and modification. Specifically, it allows for the controlled assembly of peptide chains, which can then go on to participate in a variety of biological processes, depending on the specific sequence of amino acids in the peptide .

Pharmacokinetics

The pharmacokinetics of Boc-asp(ocpent)-OH are largely dependent on the context in which it is used. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion would be primarily determined by the conditions of the reaction and the properties of the other molecules present .

Result of Action

The primary result of the action of Boc-asp(ocpent)-OH is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the amino groups during synthesis, Boc-asp(ocpent)-OH allows for the controlled assembly of peptide chains .

Action Environment

The action of Boc-asp(ocpent)-OH is highly dependent on the environment in which it is used. Factors such as pH, temperature, and the presence of other reagents can all influence its efficacy and stability . For example, the removal of the Boc group requires acidic conditions .

properties

IUPAC Name

(2S)-4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNUOIDFRKKMRF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-asp(ocpent)-OH

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